

Spectroscopic Profile of 2-Chloro-1,3,4-thiadiazole: A Technical Overview

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Compound of Interest

Compound Name: 2-Chloro-1,3,4-thiadiazole

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Chloro-1,3,4-thiadiazole**, based on the known spectral characteristics of the 1,3,4-thiadiazole ring system. Direct experimental data for **2-Chloro-1,3,4-thiadiazole** is not readily available in the public domain; chemical suppliers note that analytical data is not collected for this specific compound. Therefore, this document extrapolates typical spectroscopic values from various substituted 1,3,4-thiadiazole derivatives to serve as a reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-Chloro-1,3,4-thiadiazole**. These predictions are based on the analysis of published data for analogous 1,3,4-thiadiazole derivatives.

Table 1: Predicted ^{13}C NMR Spectral Data

The carbon atoms in the 1,3,4-thiadiazole ring are characteristically deshielded and appear in the downfield region of the ^{13}C NMR spectrum. For **2-Chloro-1,3,4-thiadiazole**, the carbon attached to the chlorine atom (C2) is expected to be significantly downfield compared to the carbon at the 5-position (C5).

Atom	Predicted Chemical Shift (δ , ppm)	Justification
C2	160 - 170	The two carbons of the 1,3,4-thiadiazole ring typically resonate between 158 and 169 ppm[1][2][3]. The electronegative chlorine atom at the C2 position would further deshield this carbon, placing it in the lower end of this range.
C5	150 - 160	The C5 carbon, attached to a hydrogen atom, would be expected to be more shielded relative to C2.

Table 2: Predicted ^1H NMR Spectral Data

In the ^1H NMR spectrum of **2-Chloro-1,3,4-thiadiazole**, a single signal is expected for the proton attached to the C5 carbon.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Justification
H5	8.5 - 9.5	Singlet (s)	Protons on the 1,3,4-thiadiazole ring are typically observed in the aromatic region, often at a downfield position due to the electron-withdrawing nature of the heterocyclic system.

Table 3: Predicted Infrared (IR) Absorption Bands

The IR spectrum of **2-Chloro-1,3,4-thiadiazole** is expected to show characteristic absorption bands corresponding to the vibrations of the thiadiazole ring.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C=N stretching	1600 - 1500	Medium to Strong
C-S stretching	700 - 600	Medium
Ring stretching	1450 - 1300	Medium
C-Cl stretching	800 - 600	Strong

Table 4: Predicted Mass Spectrometry (MS) Data

In the mass spectrum, the molecular ion peak is expected, showing the characteristic isotopic pattern for a compound containing one chlorine atom.

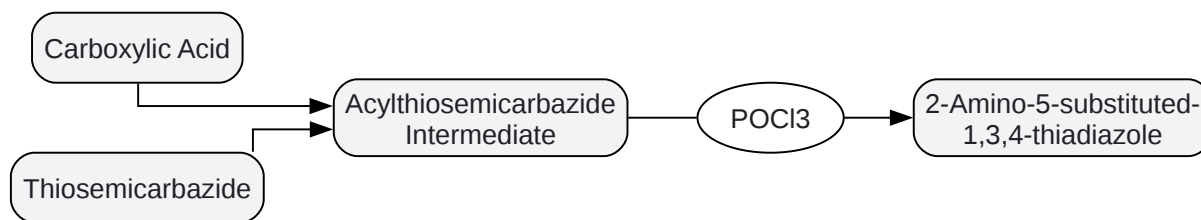
Ion	Predicted m/z	Relative Abundance
[M] ⁺ (with ³⁵ Cl)	120	~100%
[M+2] ⁺ (with ³⁷ Cl)	122	~32%

Experimental Protocols

While specific experimental protocols for **2-Chloro-1,3,4-thiadiazole** are not detailed in the available literature, a general methodology for the synthesis and spectroscopic characterization of 1,3,4-thiadiazole derivatives can be outlined. The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives.

General Synthesis of a 1,3,4-Thiadiazole Derivative

A common synthetic route involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride[4].

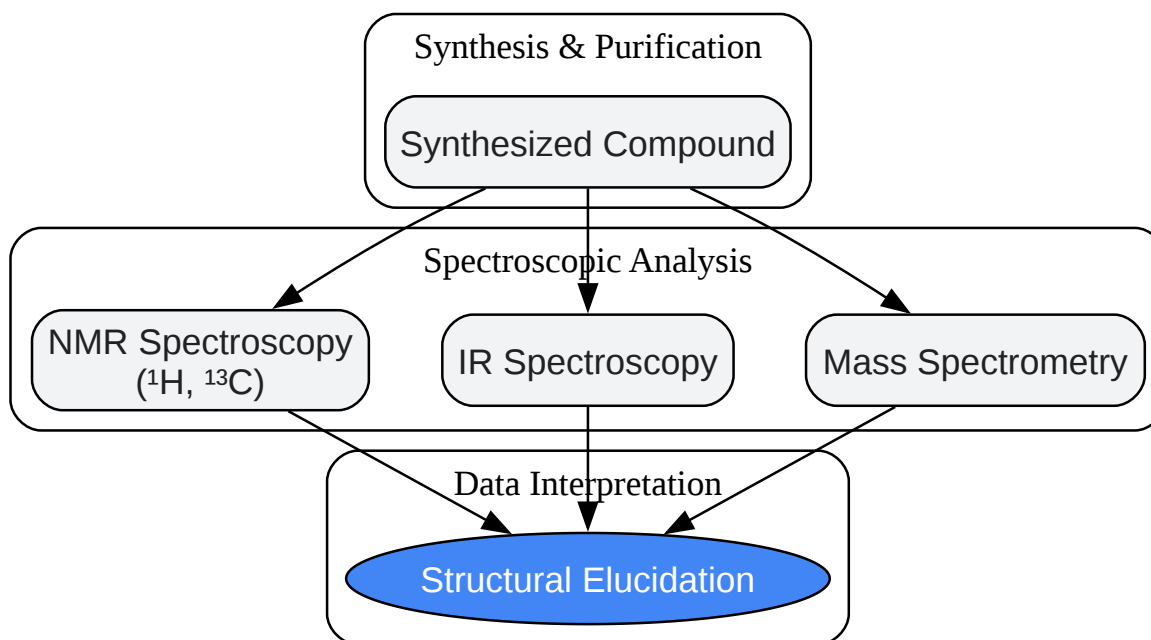


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Caption: General synthesis of 1,3,4-thiadiazole derivatives.

Spectroscopic Characterization Workflow

Following synthesis and purification, the characterization of the final compound would proceed as follows:



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Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO- d_6 or CDCl_3 . Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film. The absorption bands would be reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS): Mass spectral data would be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

While direct experimental spectroscopic data for **2-Chloro-1,3,4-thiadiazole** remains elusive, a robust understanding of the spectral behavior of the 1,3,4-thiadiazole nucleus allows for reliable predictions. The data and protocols presented in this guide offer a foundational reference for researchers working with this and related heterocyclic compounds, facilitating structural confirmation and further investigation into their chemical and biological properties. The characteristic downfield shifts of the ring carbons in ^{13}C NMR and the distinct IR absorption bands provide a strong spectroscopic signature for the 1,3,4-thiadiazole scaffold.

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